molecular formula C13H8F3NO2 B1393756 4-(2-(Trifluoromethyl)phenyl)picolinic acid CAS No. 1261745-31-6

4-(2-(Trifluoromethyl)phenyl)picolinic acid

Cat. No.: B1393756
CAS No.: 1261745-31-6
M. Wt: 267.2 g/mol
InChI Key: PBWGKKPQYJHPCF-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)phenyl)picolinic acid (CAS 1261745-31-6) is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.20 . This picolinic acid derivative features a trifluoromethyl group on the ortho-position of its pendant phenyl ring, a structural motif known to influence the electronic characteristics and metabolic stability of molecules, making it a valuable building block in medicinal chemistry and materials science . This compound serves as a key synthetic intermediate and ligand precursor in organometallic chemistry. Research indicates that closely related trifluoromethyl-substituted phenyl pyridine ligands are used in the synthesis of phosphorescent iridium(III) complexes . These complexes are critical components in organic light-emitting diodes (OLEDs) due to their high quantum efficiencies and tunable emission wavelengths, with the trifluoromethyl group enhancing electron mobility and sublimation properties . Furthermore, structurally similar picolinamide compounds have been identified as potent inhibitors of mitochondrial complex III, demonstrating the relevance of this chemical scaffold in developing new biochemical tools and therapeutic agents . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage guidelines.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-17-11(7-8)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGKKPQYJHPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange on Pyridine Derivatives

One prominent method involves chlorination of pyridine precursors followed by fluorination to introduce the trifluoromethyl group. This process is often conducted via vapor-phase reactions using catalysts such as transition metal fluorides (e.g., iron fluoride). The general procedure is:

  • Chlorination of a methyl-substituted pyridine precursor to form chloromethyl derivatives.
  • Vapor-phase fluorination of these intermediates to replace chlorine with fluorine, yielding trifluoromethylpyridines.
  • Subsequent functionalization to attach the phenyl group at the desired position.

Research studies have demonstrated that vapor-phase chlorination/fluorination provides high yields and selectivity, especially when using catalysts like iron fluoride at elevated temperatures (>300°C).

Construction from Trifluoromethyl-Containing Building Blocks

Another approach involves constructing the pyridine ring from trifluoromethyl-containing building blocks. This includes:

  • Condensation reactions of trifluoromethyl-substituted aldehydes or ketones with nitrogen sources.
  • Cyclocondensation of trifluoromethylated β-ketoesters or β-diketones with ammonia or related amines, leading to pyridine derivatives.

For example, cyclocondensation of ethyl 2,2,2-trifluoroacetate with suitable amines can produce trifluoromethyl-substituted pyridines, which are then functionalized further to introduce the phenyl and carboxylic acid groups.

Direct Trifluoromethylation of Picolinic Precursors

Recent advances involve direct trifluoromethylation using reagents such as trifluoromethyl copper or hypervalent iodine reagents. These methods allow for the selective introduction of the trifluoromethyl group onto pyridine rings bearing suitable functional groups.

This approach offers high regioselectivity and is adaptable for late-stage modifications.

Research Findings and Data Tables

Method Key Reagents Conditions Advantages Limitations
Vapor-phase chlorination/fluorination Chlorine gas, fluorinating catalysts (e.g., FeF₃) >300°C, vapor-phase High yield, good selectivity Requires high temperature, specialized equipment
Cyclocondensation of trifluoromethylated β-ketoesters Ethyl 2,2,2-trifluoroacetate, ammonia Reflux, solvent-based Good regioselectivity Multi-step, moderate yields
Direct trifluoromethylation Trifluoromethyl copper, hypervalent iodine reagents Room to elevated temperature Late-stage modification, regioselective Reagent cost, handling hazards

Data Summary

Synthesis Method Typical Yield Scale Notable Features
Vapor-phase fluorination 70-85% Laboratory to pilot scale Scalable, high purity
Cyclocondensation 50-75% Laboratory Versatile, suitable for various derivatives
Direct trifluoromethylation 60-80% Laboratory Efficient for late-stage functionalization

Notes on Industrial Scalability and Optimization

  • Vapor-phase methods are favored for large-scale production due to their high throughput and selectivity but require specialized equipment.
  • Cyclocondensation routes are more adaptable for custom synthesis and small to medium scales.
  • Recent developments in reagent chemistry have improved the safety and environmental profile of direct trifluoromethylation techniques, making them increasingly attractive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Using reagents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
  • Reduction : Agents such as lithium aluminum hydride can convert it into alcohols or amines.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
  • Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.

Chemistry

In the realm of chemistry, 4-(2-(Trifluoromethyl)phenyl)picolinic acid serves as a building block for synthesizing complex organic molecules. Its unique trifluoromethyl group enhances its role as a ligand in coordination chemistry, facilitating the formation of metal complexes.

ApplicationDescription
Building BlockUsed in the synthesis of various organic compounds.
Ligand FormationActs as a ligand in coordination chemistry.

Biology

The compound's potential biological activities are under investigation, particularly its role as an enzyme inhibitor or receptor modulator. Studies suggest it may interact with zinc finger proteins, influencing cellular processes such as DNA replication and transcription.

Biological ActivityMechanism
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways.
Gene ExpressionInfluences gene expression related to inflammatory responses.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its structural similarities with other bioactive compounds suggest potential efficacy against diseases such as cystic fibrosis and certain cancers.

  • Cystic Fibrosis Treatment : Research indicates that derivatives may restore function to mutant CFTR proteins involved in cystic fibrosis pathophysiology .
  • Antiviral Properties : Picolinic acid derivatives have shown promise in blocking viral infections, including SARS-CoV-2.
Medical ApplicationTarget Disease
CFTR ModulationCystic Fibrosis
Antiviral ActivitySARS-CoV-2, Influenza A

Industrial Applications

In industry, this compound is utilized for producing advanced materials and catalysts due to its unique chemical properties. Its ability to enhance material performance makes it valuable in developing new polymeric materials and catalytic systems.

Material Science Applications

  • Polymer Production : Utilized in synthesizing high-performance polymers.
  • Catalysis : Acts as a catalyst or catalyst precursor in various chemical reactions.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and energy production.
  • Drug Development : A study on picolinic acid derivatives highlighted their potential as scaffolds for developing new drugs with enhanced efficacy against specific biological targets.
  • Agricultural Chemistry : Picolinic acid derivatives have been investigated for their herbicidal properties, showing effectiveness against various phytopathogenic fungi .

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Positional Isomers

a. 5-(4-(Trifluoromethyl)phenyl)picolinic Acid (CAS 762287-48-9)

  • Structure : Trifluoromethylphenyl group at the 5-position of the pyridine ring.
  • Properties : Similar molecular weight (279.22 g/mol) and lipophilicity (LogP ~5.0 estimated) but altered electronic distribution due to positional isomerism.
  • Applications : Used in drug discovery for kinase inhibition .

b. 6-(4-(Trifluoromethyl)phenyl)picolinic Acid (CAS 924817-68-5)

  • Structure : Trifluoromethylphenyl group at the 6-position.
Compound CAS Number Molecular Formula Substituent Position LogP (Estimated)
4-(2-(Trifluoromethyl)phenyl)picolinic acid - C₁₃H₈F₃NO₂ 4-pyridine, 2-phenyl ~5.2
5-(4-(Trifluoromethyl)phenyl)picolinic acid 762287-48-9 C₁₃H₈F₃NO₂ 5-pyridine, 4-phenyl ~5.0
6-(4-(Trifluoromethyl)phenyl)picolinic acid 924817-68-5 C₁₃H₈F₃NO₂ 6-pyridine, 4-phenyl ~4.8

Functional Group Variations

a. 5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS 1261820-95-4)

  • Structure : Replaces -CF₃ with -OCF₃ on the phenyl ring.

b. 4-(2-Formylphenyl)picolinic Acid (CAS 1261903-62-1)

  • Structure : Formyl (-CHO) substituent at the 2-position of the phenyl ring.
  • Properties : Higher reactivity due to the aldehyde group, making it a precursor for Schiff base synthesis .

Complex Derivatives with Enhanced Bioactivity

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic Acid (CAS 1012058-78-4)

  • Structure: Incorporates a urea linker and phenoxy group.
  • Properties :
    • Molecular weight: 451.78 g/mol.
    • High lipophilicity (LogP = 6.03) due to aromatic and halogenated groups.
  • Applications : Intermediate in the synthesis of Sorafenib analogs, targeting tyrosine kinases in cancer therapy .

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing Groups :
    • -CF₃ and -OCF₃ enhance stability against oxidative metabolism but reduce solubility.
    • Fluorophenyl analogs (e.g., 6-(4-Fluorophenyl)picolinic acid, CAS 863704-60-3) exhibit lower LogP (~3.5) compared to trifluoromethylated analogs .
  • Alkyl vs. Aryl Substituents :
    • 6-(3-Ethoxyphenyl)picolinic acid (CAS 887982-60-7) introduces an ethoxy group, increasing flexibility and moderate LogP (~3.8) .

Biological Activity

4-(2-(Trifluoromethyl)phenyl)picolinic acid, a compound with the chemical formula C13H8F3NO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a picolinic acid moiety. This unique structure contributes to its biochemical interactions and potential therapeutic applications.

Target Enzymes

Research indicates that this compound may interact with various enzymes, particularly those involved in metabolic pathways. The exact target enzymes remain under investigation, but preliminary studies suggest potential interactions with:

  • CYP450 Enzymes : These are crucial for drug metabolism and may influence the pharmacokinetics of other compounds.
  • Kinases : The compound's structural features suggest it may act as a kinase inhibitor, similar to other picolinic acid derivatives .

Cellular Effects

The compound has been shown to modulate several cellular processes:

  • Apoptosis Induction : In vitro studies indicate that it may promote apoptosis in cancer cell lines, suggesting potential anticancer properties .
  • Anti-inflammatory Activity : Preliminary data suggest that it could inhibit inflammatory pathways, which is significant for treating chronic inflammatory diseases .

Anticancer Activity

A study focusing on the antiproliferative effects of various picolinic acid derivatives highlighted that this compound exhibited significant cytotoxicity against colon cancer cells (Colo320) at micromolar concentrations. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

In another study, the compound demonstrated an ability to reduce pro-inflammatory cytokine production in activated macrophages. This effect was attributed to its interference with NF-kB signaling pathways, indicating potential use in treating conditions like rheumatoid arthritis .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntiproliferativeInduces apoptosis in Colo320 cells
Anti-inflammatoryReduces cytokine production
Enzyme InteractionPotential CYP450 modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(Trifluoromethyl)phenyl)picolinic acid, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves coupling reactions between picolinic acid derivatives and trifluoromethyl-substituted aryl halides. For example, Suzuki-Miyaura cross-coupling could link a boronic acid derivative to a halogenated picolinic acid scaffold. Post-synthesis, purity can be ensured via recrystallization (melting point validation: ~287.5–293.5°C for structurally similar compounds ) and analytical techniques such as HPLC (retention time analysis, e.g., 1.23 minutes under specific conditions ). Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation.

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies should include pH-dependent degradation assays (e.g., in buffers ranging from pH 2–10) and thermal gravimetric analysis (TGA). Comparative data from analogs like 4-(Trifluoromethyl)phenylacetic acid (mp 79–81°C ) suggest that the trifluoromethyl group increases thermal stability, which may guide storage conditions.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software optimize refinement?

  • Methodological Answer : Challenges include handling twinned crystals or low-resolution data. SHELXL is recommended for small-molecule refinement due to its robust handling of anisotropic displacement parameters and constraints for fluorine atoms . For problematic cases, merging datasets from multiple crystals or using SHELXD for phase extension (e.g., via charge flipping) can improve resolution. Validate the final structure using R-factor convergence (<5%) and residual density maps.

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be systematically reconciled?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Perform variable-temperature NMR to assess conformational flexibility. Compare X-ray-derived torsion angles with DFT-optimized gas-phase structures. For example, if NMR shows unexpected splitting, consider rotameric states of the trifluoromethylphenyl group, which are "frozen" in the solid state but averaged in solution .

Q. What role does this compound serve in medicinal chemistry, as evidenced by recent patents?

  • Methodological Answer : It acts as a key intermediate in synthesizing bioactive molecules. For instance, Example 324 in EP 4,374,877 A2 demonstrates its use in preparing pyrrolopyridazine carboxamides with potential kinase inhibition activity . Methodologically, evaluate its reactivity in amide coupling (e.g., using EDCI/HOBt) and assess regioselectivity in heterocyclic substitutions via LCMS monitoring (e.g., m/z 757 [M+H]+ observed in related syntheses ).

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent position on biological activity?

  • Methodological Answer : Synthesize analogs with trifluoromethyl groups at alternative positions (e.g., para vs. ortho on the phenyl ring). Use computational docking to predict binding affinity changes in target proteins (e.g., kinases). Compare IC50 values in enzyme inhibition assays. For example, analogs like 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic acid (CAS 1187945-05-6 ) highlight the importance of substituent placement on potency.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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